methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate
Description
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate is a heterocyclic compound featuring a seven-membered azepine ring fused to a thiophene moiety, with a methyl ester functional group at the acetic acid side chain. This structure combines conformational flexibility (due to the azepine ring) with the electronic properties of the thiophene ring, making it a candidate for pharmacological exploration.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate |
InChI |
InChI=1S/C11H15NO2S/c1-14-10(13)6-8-2-4-12-7-9-3-5-15-11(8)9/h3,5,8,12H,2,4,6-7H2,1H3 |
InChI Key |
KIHINOSGRFAFJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCNCC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[3,2-c]azepine derivative with methyl acetate in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienoazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienoazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienoazepine compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate is being investigated for its potential therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of thieno[3,2-c]azepine exhibit significant antimicrobial activities against various bacterial strains. This suggests potential use in developing new antibiotics or antimicrobial agents .
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. Studies indicate that it can induce apoptosis and suppress cell proliferation through modulation of key signaling pathways such as NF-kB and MAPK .
The biological activities of this compound are linked to its interaction with specific molecular targets:
- Vasopressin Receptor Antagonism : Similar compounds have been identified as antagonists to the Arginine Vasopressin receptor. This mechanism may lead to decreased water reabsorption in the kidneys and increased urine production, making it potentially useful for treating conditions like heart failure and hypertension.
Material Science
In addition to its biological applications, methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate is also explored for its utility in material science:
- Organic Semiconductors : The compound can serve as a building block for synthesizing more complex heterocyclic compounds used in organic electronics and semiconductors. Its electronic properties make it suitable for applications in advanced materials development .
Preparation Methods
The synthesis of methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate typically involves:
- Cyclization of Precursors : The reaction often includes the condensation of a thieno[3,2-c]azepine derivative with methyl acetate in the presence of a base.
- Controlled Reaction Conditions : Specific temperatures and solvents (e.g., dichloromethane or ethanol) are employed to facilitate the reaction and optimize yield.
- Purification Techniques : Post-synthesis purification methods such as recrystallization or chromatography are utilized to isolate the desired product with high purity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thieno[3,2-c]azepine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics.
Case Study 2: Ant
Mechanism of Action
The mechanism of action of Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate involves its interaction with specific molecular targets and pathways. The thienoazepine core can interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to structurally related heterocyclic esters with fused thiophene systems (Table 1). Key differences include ring size, substituents, and ester groups, which influence physicochemical and biological properties.
Key Structural Observations :
- Ring Systems : The target compound’s 7-membered azepine ring offers greater conformational flexibility compared to 6-membered pyridine (clopidogrel) or pyrimidine (446280-47-3) rings. This flexibility may enhance or hinder target binding depending on receptor topology .
- Ethyl or 2-methylpropyl esters (e.g., Compound 3g, 446280-47-3) may exhibit slower hydrolysis rates, prolonging activity .
- Substituents : Chlorophenyl (clopidogrel) and nitro groups (Compound 3g) introduce distinct electronic and steric effects. The absence of such groups in the target compound may reduce off-target interactions but also limit potency .
Biological Activity
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate is a compound of interest due to its potential pharmacological properties. The thienoazepine scaffold has been associated with various biological activities, including neuropharmacological effects and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Chemical Formula : C₈H₁₁N₁S
- Molecular Weight : 153.24 g/mol
- Boiling Point : Approximately 279.2 °C (predicted)
- Density : 1.098 g/cm³ (predicted)
- pKa : 4.96 (predicted)
Antimicrobial Activity
Recent studies have indicated that compounds within the thienoazepine class exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
| Compound | Microbial Strains Tested | Activity |
|---|---|---|
| Thienoazepine Derivative A | E. coli, S. aureus | Moderate Inhibition |
| Thienoazepine Derivative B | P. aeruginosa | Strong Inhibition |
Neuropharmacological Effects
The thieno[3,2-c]azepine framework is known for its interaction with neurotransmitter systems, particularly in modulating GABAergic and glutamatergic signaling pathways. This modulation can lead to anxiolytic and antidepressant effects.
- GABA Receptor Modulation : Compounds similar to methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- AMPAR Antagonism : Research indicates potential antagonistic effects on AMPA receptors, which are crucial for synaptic plasticity and memory function.
Antioxidant Activity
The antioxidant capacity of thienoazepine derivatives has been evaluated through various assays such as DPPH radical scavenging tests. These compounds have shown promising results in protecting cellular components from oxidative damage.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study conducted by Umesha et al. evaluated the antimicrobial activity of synthesized thienoazepine derivatives against multiple pathogens. The findings suggested that these compounds could serve as potential leads for developing new antibiotics due to their ability to inhibit bacterial growth effectively .
- Neuropharmacological Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
